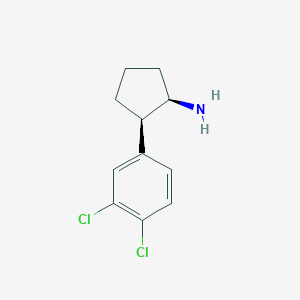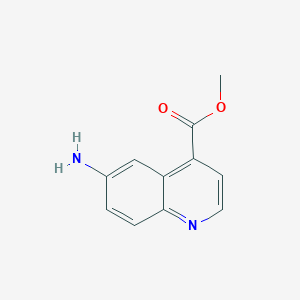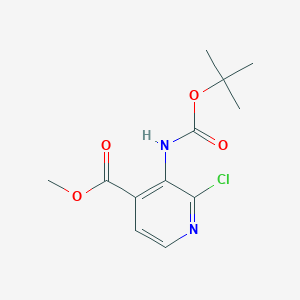
Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate is a fluorinated organic compound with a piperidine ring structure. This compound is notable for its unique chemical properties, which are influenced by the presence of the pentafluoroethyl group. The fluorine atoms contribute to the compound’s stability and reactivity, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with fluorinated reagents. One common method includes the esterification of 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures consistent product quality and scalability for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Applications De Recherche Scientifique
Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-(1,1,2,2,2-trifluoroethyl)piperidine-3-carboxylate
- Methyl 5-(1,1,2,2,2-tetrafluoroethyl)piperidine-3-carboxylate
- Methyl 5-(1,1,2,2,3-pentafluoropropyl)piperidine-3-carboxylate
Uniqueness
Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate is unique due to the presence of five fluorine atoms in the pentafluoroethyl group. This high degree of fluorination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its less fluorinated analogs. These properties make it particularly valuable in applications requiring robust and versatile compounds.
Propriétés
Formule moléculaire |
C9H12F5NO2 |
|---|---|
Poids moléculaire |
261.19 g/mol |
Nom IUPAC |
methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C9H12F5NO2/c1-17-7(16)5-2-6(4-15-3-5)8(10,11)9(12,13)14/h5-6,15H,2-4H2,1H3 |
Clé InChI |
MQQUIDKLDBGBLO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(CNC1)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13512477.png)
![8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13512491.png)
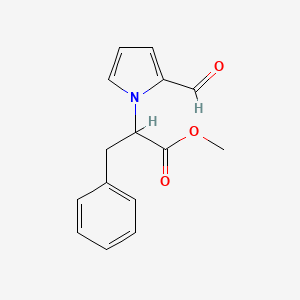

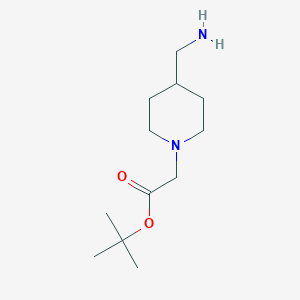
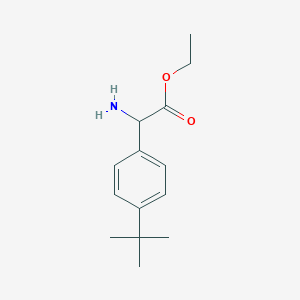

![[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13512542.png)
![4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B13512543.png)

